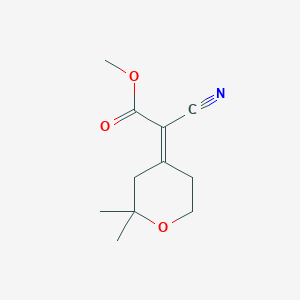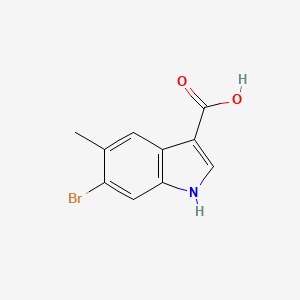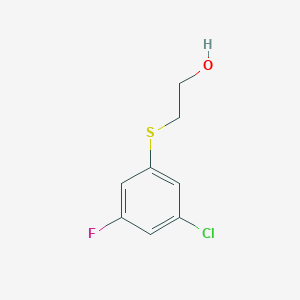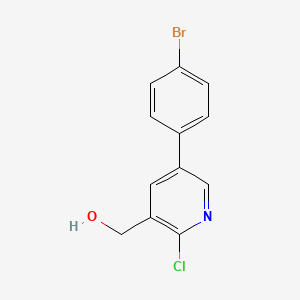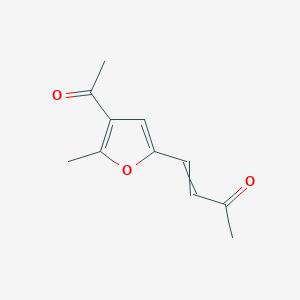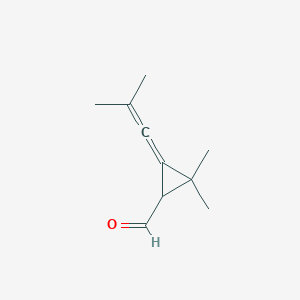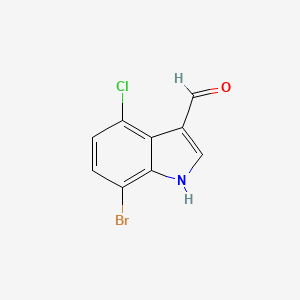
7-Bromo-4-chloro-1H-indole-3-carbaldehyde
Descripción general
Descripción
7-Bromo-4-chloro-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields. This compound was then exposed to the Bartoli reaction using isopropenylmagnesium bromide, to give 7-bromo-4-(bromomethyl)-2-methylindole .Chemical Reactions Analysis
Indole derivatives, including 7-Bromo-4-chloro-1H-indole-3-carbaldehyde, can undergo various chemical reactions. For example, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene resulted in 4-bromo-3-nitro-1-bromomethylbenzene .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science Applications
- Heterocyclic Compound Formation : The ability to form hydrogen bonds and further link into ribbons makes derivatives of indole carbaldehydes, like 5-bromo-1H-indole-3-carbaldehyde, critical in the formation of molecules with complex structures, contributing to the development of materials with unique properties (H. M. Ali, S. N. A. Halim, S. Ng, 2005).
- Catalysis and Enantioselective Synthesis : Derivatives of indole-3-carbaldehyde have been utilized in cascade reactions for the enantioselective synthesis of annulated indoles, showcasing their role in facilitating complex organic transformations and synthesizing compounds with potential optical activity (M. Giardinetti, X. Moreau, V. Coeffard, C. Greck, 2015).
Biological Studies and Pharmaceutical Applications
- Antibacterial Activities : The synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives have demonstrated significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Fernando Carrasco et al., 2020).
- Anticancer Activities : New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown in-vitro antiproliferative activity towards human breast cancer cell lines, underscoring the therapeutic potential of these derivatives in cancer treatment (N. M. Fawzy et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-4-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKKEOIJGMUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



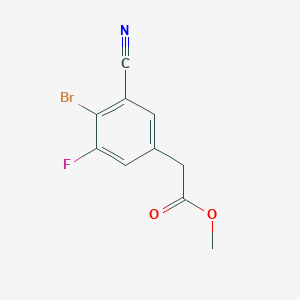
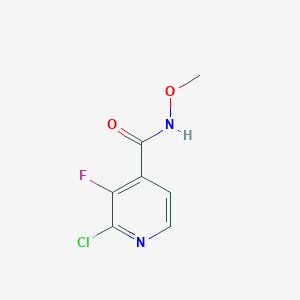
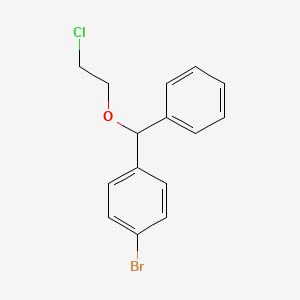
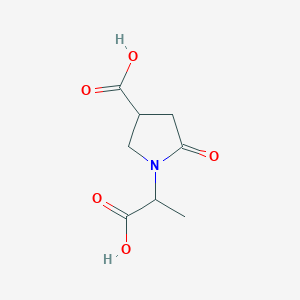
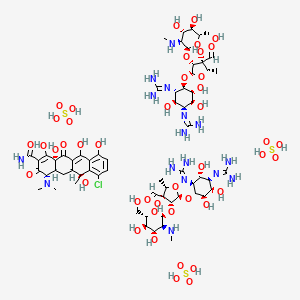
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)

